2,6-Dichloronitrosobenzene

Descripción general

Descripción

El 3,5-Dihidroxibenzaldehído es un compuesto orgánico con la fórmula molecular C7H6O3. Es un derivado del benzaldehído, caracterizado por la presencia de dos grupos hidroxilo en las posiciones 3 y 5 del anillo de benceno. Este compuesto es un sólido cristalino de color blanco a crema y es conocido por sus propiedades aromáticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 3,5-Dihidroxibenzaldehído se puede sintetizar a través de varios métodos. Un método común implica la condensación de éteres isopropílicos de ácido p-hidroxifenilacético con 3,5-dihidroxibenzaldehído . Otro enfoque incluye el uso de tetrahidroborato de sodio y borato de trimetilo en tetrahidrofurano a temperatura ambiente .

Métodos de producción industrial: La producción industrial de 3,5-Dihidroxibenzaldehído generalmente implica la oxidación catalítica de precursores adecuados en condiciones controladas. Los detalles específicos de los métodos industriales suelen ser de propiedad exclusiva, pero generalmente apuntan a maximizar el rendimiento y la pureza al tiempo que se minimiza el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones: El 3,5-Dihidroxibenzaldehído experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes.

Sustitución: Puede participar en reacciones de sustitución electrofílica aromática debido al efecto activador de los grupos hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.

Sustitución: Reactivos como el bromo o el ácido nítrico se pueden usar para reacciones de halogenación o nitración.

Principales productos:

Oxidación: Ácido 3,5-dihidroxibenzoico.

Reducción: Alcohol 3,5-dihidroxibencílico.

Sustitución: Varios benzaldehídos sustituidos dependiendo del reactivo utilizado.

Aplicaciones Científicas De Investigación

El 3,5-Dihidroxibenzaldehído tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del 3,5-Dihidroxibenzaldehído varía según su aplicación. En la investigación antifúngica, se dirige a componentes de la antioxidación celular, como las superóxido dismutasas y la reductasa de glutatión, interrumpiendo la homeostasis redox e inhibiendo el crecimiento fúngico . En química medicinal, actúa como precursor de ingredientes farmacéuticos activos, influyendo en varias vías biológicas .

Comparación Con Compuestos Similares

Compuestos similares:

3,4-Dihidroxibenzaldehído (Protocatechualdehído): Similar en estructura pero con grupos hidroxilo en las posiciones 3 y 4.

2,4-Dihidroxibenzaldehído: Otro isómero con grupos hidroxilo en las posiciones 2 y 4.

Singularidad: El 3,5-Dihidroxibenzaldehído es único debido a su posición específica del grupo hidroxilo, lo que influye en su reactividad y los tipos de reacciones que puede experimentar. Esta posición lo hace particularmente útil en la síntesis de ciertos fármacos y moléculas orgánicas complejas .

Actividad Biológica

2,6-Dichloronitrosobenzene (DCNB) is a synthetic organic compound that has garnered attention due to its biological activity and potential health impacts. As a member of the nitrobenzene family, it is primarily used in industrial applications, but its biological effects raise concerns regarding toxicity and carcinogenicity.

- Chemical Formula : CHClN\O

- CAS Number : 601-88-7

- Molecular Weight : 176.00 g/mol

- Physical State : Off-white solid

- Solubility : Soluble in organic solvents

Toxicity and Carcinogenicity

Research indicates that DCNB exhibits significant toxicity. It is suspected of causing cancer (classified as H351) and genetic defects (H341), according to various studies on nitrobenzene derivatives .

A notable study conducted by Kano et al. (2012) demonstrated that exposure to DCNB resulted in decreased survival rates in male and female mice subjected to high doses (3000 ppm and above). The study highlighted a dose-dependent increase in tumor incidence, particularly hepatocellular carcinoma and adenoma in females .

| Dosage (ppm) | Male Survival Rate (%) | Female Survival Rate (%) |

|---|---|---|

| 0 | 70 | 57 |

| 1500 | 76 | 56 |

| 3000 | 46 | 36 |

| 6000 | 42 | 38 |

Genotoxicity

In vitro studies have indicated that DCNB can induce mutagenic effects. Positive results were observed in bacterial assays using Salmonella typhimurium strains, suggesting that DCNB can cause chromosomal aberrations under certain conditions . However, no structural chromosomal aberrations were detected in cultured Chinese Hamster Lung (CHL/IU) cells at concentrations up to 140 μg/mL, indicating some variability in its genotoxic potential depending on the biological system used .

Reproductive and Developmental Toxicity

DCNB has also been assessed for its reproductive toxicity. In animal studies, it was found that high doses led to stillbirths and increased mortality among offspring during the lactation period. The No Observed Effect Level (NOEL) for reproductive toxicity was determined to be less than 8 mg/kg/day .

Case Study 1: Chronic Exposure in Mice

A chronic exposure study over two years showed significant increases in liver weights and histopathological changes such as necrosis and swelling of liver cells in both sexes at higher doses (200 mg/kg). This suggests a strong hepatotoxic effect of DCNB, correlating with the carcinogenic potential observed in the same study .

Case Study 2: Occupational Exposure

Another investigation focused on workers exposed to DCNB in industrial settings reported elevated levels of liver enzymes and other biomarkers indicative of liver damage. This aligns with findings from animal studies that demonstrate the compound's hepatotoxicity, emphasizing the need for stringent occupational safety measures .

Propiedades

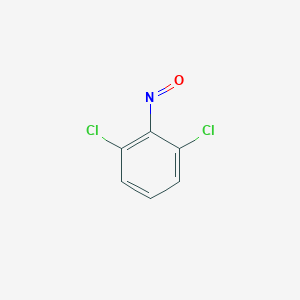

IUPAC Name |

1,3-dichloro-2-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYPOGVRNGUWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333783 | |

| Record name | 2,6-Dichloronitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-66-7 | |

| Record name | 2,6-Dichloronitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-nitrosobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: How does 2,6-Dichloronitrosobenzene interact with its target and what are the downstream effects?

A1: this compound exhibits a specific interaction with double bonds. In a study analyzing grafted polybutadiene, this compound reacted with the double bonds present in polybutadiene grafted onto a poly(tetrafluoroethylene) surface []. This reaction generates nitroxide free radicals, which are then quantitatively detected using the spin labeling method. This interaction allows for the determination of extremely low grafting ratios, even in the range of 10⁻³–10⁻¹ (%) [].

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't offer specific spectroscopic data, the molecular formula of this compound can be deduced as C₆H₃Cl₂NO. Its molecular weight is approximately 176 g/mol. Further structural characterization could involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q3: Can you explain the use of this compound in the synthesis of specific compounds and its associated challenges?

A3: this compound serves as a crucial reagent in synthesizing substituted benzidines, notably 3,5-Dichlorobenzidine and 3,5,3'-Trichlorobenzidine []. This process involves reacting this compound with aniline or 2-chloroaniline to yield a substituted azobenzene. Subsequent reduction and rearrangement produce the desired benzidine derivatives []. A key challenge in synthesizing the radiolabeled version, specifically the NBD chloride ¹⁴C(U), lies in the oxidation of 2,6-dichloroaniline ¹⁴C(U) to this compound ¹⁴C(U) []. Many oxidizing agents lead to significant amounts of 2,6-dichloronitrobenzene ¹⁴C(U) as a byproduct. The research highlighted m-chloro peroxybenzoic acid as a superior oxidizing agent, minimizing this undesirable byproduct formation [].

Q4: Are there any insights into the Structure-Activity Relationship (SAR) of this compound and its derivatives?

A4: The research on chlorinated benzidines, synthesized using this compound, reveals a correlation between their structure and mutagenic activity []. 3,5,3'-Trichlorobenzidine, a derivative synthesized with this compound, exhibits the highest mutagenic activity among tested benzidine derivatives []. This finding suggests that the position and number of chlorine substituents on the benzidine structure significantly influence its biological activity. Further research on a broader range of derivatives is needed to establish comprehensive SAR rules for this class of compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.